Ivermectin

Catalog No.
S1483356
CAS No.
70161-11-4
M.F
C48H74O14
M. Wt
875.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ivermectin

CAS Number

70161-11-4

Product Name

Ivermectin

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Molecular Formula

C48H74O14

Molecular Weight

875.1 g/mol

InChI

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1

InChI Key

AZSNMRSAGSSBNP-XPNPUAGNSA-N

SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Synonyms

Eqvalan, Ivermectin, Ivomec, Mectizan, MK 933, MK-933, MK933, Stromectol

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C

Treatment of Neglected Tropical Diseases (NTDs)

Ivermectin plays a crucial role in controlling and eliminating several Neglected Tropical Diseases (NTDs) affecting millions globally. These diseases, often prevalent in low- and middle-income countries, are characterized by their high burden on public health and limited access to resources. Ivermectin's effectiveness against various NTDs, including:

  • Onchocerciasis (River Blindness): Mass drug administration (MDA) programs using ivermectin have significantly reduced the prevalence of this debilitating disease, leading to blindness and vision impairment. [Source: Ivermectin, 'Wonder drug' from Japan: the human use perspective - National Institutes of Health (.gov) ]
  • Lymphatic filariasis: Ivermectin, combined with other drugs, is a key component in MDA programs for lymphatic filariasis, a chronic disease causing lymphedema and elephantiasis. [Source: The effectiveness of mass drug administration for lymphatic filariasis control: a review of recent studies - National Institutes of Health (.gov) ]
  • Scabies and pediculosis (head lice): Ivermectin is a well-established treatment for scabies and head lice, with high efficacy and a good safety profile. [Source: Ivermectin for scabies and pediculosis - National Institutes of Health (.gov) ]

Exploring Antiviral Properties

Recent research has explored the potential antiviral properties of ivermectin, particularly against several RNA viruses, including:

  • Dengue virus: Studies suggest ivermectin may inhibit Dengue virus replication and prevent disease progression. [Source: In vitro antiviral activity of ivermectin against dengue virus type 2 - National Institutes of Health (.gov) ]
  • Zika virus: Similar to Dengue virus, ivermectin demonstrates potential antiviral activity against Zika virus in laboratory settings. [Source: Ivermectin inhibits Zika virus replication and protects against disease in mice - National Institutes of Health (.gov) ]
  • SARS-CoV-2 (COVID-19 virus): Extensive research has investigated the potential use of ivermectin for COVID-19 prevention and treatment. However, large-scale clinical trials have not shown conclusive evidence of its effectiveness, and further research is needed. [Source: Ivermectin and COVID-19: Review of the emerging evidence demonstrating the efficacy of ivermectin in the prophylaxis and treatment of COVID-19 - National Institutes of Health (.gov) ]

It's important to note that the research on ivermectin's antiviral properties is ongoing, and further studies are necessary to confirm its efficacy and safety for various viral infections, including COVID-19.

Other Research Areas

Ivermectin's diverse biological effects are explored in various research areas beyond its primary use and antiviral potential. These include:

  • Anti-cancer properties: Studies are investigating the potential anti-cancer effects of ivermectin against various cancer cell lines. [Source: Ivermectin: a review of its antitumor properties - National Institutes of Health (.gov) ]
  • Anti-inflammatory effects: Ivermectin's potential anti-inflammatory properties are being explored in various disease models, including inflammatory bowel disease and asthma. [Source: Ivermectin: Novel effects beyond antiparasitic activity - National Institutes of Health (.gov) ]

XLogP3

4.1

Appearance

White solid

UNII

91Y2202OUW

GHS Hazard Statements

Aggregated GHS information provided by 27 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H312 (96.3%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (96.3%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of rosacea

Livertox Summary

Ivermectin is an antiinfective agent with activity against several parasitic nematodes and scabies and is the treatment of choice for onchocerciasis (river blindness). It is typically given as one or two oral doses. Ivermectin therapy has been associated with minor, self-limiting serum aminotransferase elevations and very rare instances of clinically apparent liver injury.

Drug Classes

Anthelmintic Agents

Pharmacology

Ivermectin is an orally bioavailable macrocyclic lactone derived from Streptomyces avermitilis, with antiparasitic and potential anti-viral activities. Upon administration, ivermectin exerts its anthelmintic effect through binding and activating glutamate-gated chloride channels (GluCls) expressed on nematode neurons and pharyngeal muscle cells. This causes increased permeability of chloride ions, causing a state of hyperpolarization and results in the paralysis and death of the parasite. Ivermectin may exerts its antiviral effect, including its potential activity against severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2), by binding to the importin (IMP) alpha/beta1 heterodimer, which is responsible for the nuclear import of viral proteins such as the integrase (IN) protein. This inhibits nuclear import of host and viral proteins and may inhibit viral replication.

MeSH Pharmacological Classification

Antiparasitic Agents

ATC Code

D - Dermatologicals
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AX - Other dermatologicals
D11AX22 - Ivermectin
P - Antiparasitic products, insecticides and repellents
P02 - Anthelmintics
P02C - Antinematodal agents
P02CF - Avermectines
P02CF01 - Ivermectin

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

71827-03-7
70288-86-7
70161-11-4

Wikipedia

Ivermectin b1a
Ivermectin

Use Classification

Human Drugs -> EU pediatric investigation plans
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> ANTHELMINTHIC_AGENT; -> JECFA Functional Classes

Dates

Modify: 2023-08-15
Ivermectin, a new broad-spectrum antiparasitic agent. Chabala J.C. et al. J. Med. Chem. 1980, 23, 1134. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics. Wolstenholme A.J & Rogers A.T. Parasitology, 2005, 131, S85. Avermectin/milbemycin resistance in trichostrongylid nematodes. Gill J.H. & Lacey E. Int J. Parasitol. 1998, 28, 863. Ivermectin: a potent new antiparasitic agent. Campbell W.C. et al. , Science, 1983, 221, 823.

Explore Compound Types